5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

Fragment-based PYCR1 inhibitor discovery requires reliable matched-pair analogs to validate binding hypotheses. This 5-oxo-7a-thien-2-yl derivative serves as the thiophene counterpart to the crystallographically validated phenyl analog (PDB 8TD0, IC₅₀ 29 μM), enabling direct assessment of sulfur-mediated interactions. • Matched-pair fragment for probing thienyl vs. phenyl substituent effects on PYCR1 binding • 95% purity suitable for DSF, SPR, ITC, and crystallographic fragment screening • Global shipping from BenchChem's stocked inventory

Molecular Formula C11H11NO3S2
Molecular Weight 269.3 g/mol
Cat. No. B12116033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Molecular FormulaC11H11NO3S2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=CS3
InChIInChI=1S/C11H11NO3S2/c13-9-3-4-11(8-2-1-5-16-8)12(9)7(6-17-11)10(14)15/h1-2,5,7H,3-4,6H2,(H,14,15)
InChIKeyAJPJOIRYLALBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid – A Thienyl-Substituted Pyrrolothiazole Carboxylic Acid for Fragment-Based Inhibitor Discovery


5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 1008671-90-6) is a heterocyclic building block featuring a fused hexahydropyrrolo[2,1-b][1,3]thiazole core with a 5-oxo group and a 7a-thien-2-yl substituent . With a molecular formula of C₁₁H₁₁NO₃S₂ and a molecular weight of 269.34 g/mol, this compound belongs to a scaffold class that has been crystallographically validated as an inhibitor of human pyrroline-5-carboxylate reductase 1 (PYCR1), a cancer-implicated metabolic enzyme, through its close structural analog 5-oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (PDB 8TD0) [1]. The compound is commercially available at 95% purity from multiple reputable vendors including Enamine (EN300-09998) and Fluorochem, and is catalogued under PubChem CID 3688632 .

Why 5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid Cannot Be Interchanged with Its 7a-Phenyl Analog


Within the hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid family, the identity of the 7a-substituent fundamentally alters both the physicochemical profile and the potential for specific protein-ligand interactions. The 7a-phenyl analog (CAS 1008946-76-6) achieves an IC₅₀ of 29 μM against PYCR1 by engaging the enzyme's P5C substrate pocket and partially occluding the NAD(P)H coenzyme binding site, as demonstrated by its 2.20 Å co-crystal structure (PDB 8TD0) [1]. Replacing the phenyl ring with a thien-2-yl group introduces a sulfur heteroatom capable of additional hydrogen-bond-accepting or sulfur–aromatic interactions, alters the calculated lipophilicity (LogP ~1.61 vs. ~1.60 for the phenyl analog ), and changes the molecular weight from 263.31 to 269.34 g/mol. These differences, though subtle in magnitude, are physiochemically meaningful in fragment-based drug discovery where even minor modifications can shift binding mode, selectivity, or potency profiles [2]. Generic substitution between these analogs without experimental validation thus risks both loss of target engagement and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid vs. the 7a-Phenyl Analog


Scaffold Validation: The Hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid Core Is a Confirmed PYCR1 Inhibitor Chemotype

The core scaffold shared by both the thien-2-yl and phenyl analogs has been crystallographically validated as a bona fide PYCR1 inhibitor chemotype. In the Meeks et al. (2024) fragment screen, the 7a-phenyl analog (Compound 33) bound to PYCR1 with strong electron density and exhibited an IC₅₀ of 29 ± 3 μM, representing an approximately 17-fold improvement over the previous best proline analog inhibitor N-formyl-L-proline (NFLP, IC₅₀ = 490 ± 50 μM) [1][2]. The co-crystal structure (PDB 8TD0, resolution 2.20 Å) reveals that the carboxylate group anchors to the αK–αL loop (Thr238) while the fused bicyclic core simultaneously occupies both the P5C substrate pocket and the NAD(P)H nicotinamide binding site, a dual-site binding mode not achieved by any proline analog inhibitor [3]. This scaffold-level validation establishes the hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid framework as a privileged starting point for inhibitor optimization, directly applicable to the thien-2-yl analog which shares the identical core [4].

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

Physicochemical Differentiation: LogP, Molecular Weight, and Heteroatom Content Between 7a-Thien-2-yl and 7a-Phenyl Analogs

Direct comparison of calculated physicochemical properties reveals quantifiable differences between the thien-2-yl and phenyl analogs that are relevant for library design and lead optimization. The thien-2-yl compound has a molecular weight of 269.34 g/mol versus 263.31 g/mol for the phenyl analog, a difference of +6.03 g/mol attributable to the replacement of a CH group with a sulfur atom . The calculated LogP for the thien-2-yl compound is 1.612 (Fluorochem) or 1.328 (Chembase), compared to 1.600–1.682 for the phenyl analog, indicating broadly comparable but measurably distinct lipophilicity that depends on the computational method employed . The thien-2-yl analog possesses 4 heteroatoms (N, O, 2×S) versus 3 heteroatoms (N, O, S) for the phenyl analog, providing an additional sulfur atom capable of participating in chalcogen bonding, sulfur–π interactions, or metal coordination that are sterically and electronically inaccessible to the phenyl ring . The fraction of sp³-hybridized carbons (Fsp³) is 0.455 for the thien-2-yl analog, a value that lies above the mean Fsp³ of 0.36 reported for 2.2 million screening compounds and within range of the mean Fsp³ of 0.47 for approved drugs [1].

Lipophilicity Drug-likeness Fragment physicochemical properties

Thiophene-versus-Phenyl Bioisosteric Replacement: Distinct Electronic and Steric Profiles for PYCR1 Binding Pocket Probing

The thien-2-yl group is an established phenyl bioisostere in medicinal chemistry, yet the replacement is not electronically neutral. Thiophene has a lower aromatic stabilization energy (117 kJ/mol) compared to benzene (152 kJ/mol), and the sulfur atom introduces a polarized electron distribution with distinct electrostatic potential surfaces [1]. In the context of the PYCR1 binding pocket defined by PDB 8TD0, the phenyl ring of Compound 33 partially occludes the nicotinamide site, with the phenyl ring positioned to make van der Waals contacts with the enzyme [2]. Replacing this phenyl with a thien-2-yl group could alter the geometry of interaction due to the thiophene ring's different bond angles (C–S–C angle ~92° vs. C–C–C angle ~120° in benzene) and dipole moment [3]. Furthermore, matched-pair analysis in public bioactivity databases indicates that thiophene-for-phenyl substitutions can result in potency shifts ranging from negligible to >10-fold, depending on the specific protein context, and are thus non-predictable a priori without experimental testing in the target system of interest [4]. This unpredictability itself constitutes a scientific rationale for procuring both the thienyl and phenyl analogs for comparative SAR studies.

Bioisosterism Thiophene substitution Structure–activity relationships

Commercial Availability and Purity Specification: Procurement-Ready Research Compound with Defined Quality Metrics

The thien-2-yl analog is commercially available from multiple established suppliers at a standardized purity of 95%, making it directly suitable for biochemical screening and crystallography without additional purification. Key vendors include Enamine LLC (Catalog EN300-09998, a primary supplier to the global fragment-screening community and the source of compounds used in the Meeks et al. PYCR1 fragment screen), Fluorochem (Catalog F705047), Santa Cruz Biotechnology (Catalog sc-352816), and AKSci (Catalog 9059CK) . The compound is classified for research use only and ships with a standardized GHS safety profile (H302, H315, H319, H335) . In contrast, the phenyl analog (CAS 1008946-76-6), while also commercially available (Enamine EN300-10734, melting point 173–175°C), has known PYCR1 activity data and a solved co-crystal structure, meaning that the thienyl analog represents the less-characterized but structurally distinct member of this matched pair, offering higher potential for generating novel SAR .

Research chemical procurement Compound library sourcing Fragment screening

Recommended Application Scenarios for 5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Matched-Pair SAR Studies in PYCR1 Fragment-Based Inhibitor Optimization

The thien-2-yl analog is optimally deployed as the thiophene half of a phenyl/thiophene matched pair for probing substituent effects on PYCR1 binding. With the phenyl analog's IC₅₀ (29 μM) and co-crystal structure (PDB 8TD0) serving as a defined benchmark, researchers can directly measure whether the thienyl sulfur introduces favorable interactions (e.g., chalcogen bonding with backbone carbonyls, sulfur–π stacking with the nicotinamide sub-pocket) or alters the binding pose relative to the phenyl reference [1]. This matched-pair approach is a standard fragment-elaboration strategy recommended in the primary PYCR1 inhibitor discovery publication [2].

Computational Chemistry and Docking Validation Using a Sulfur-Containing Heteroaromatic Fragment

The thien-2-yl analog's additional sulfur atom provides a useful test case for validating computational docking scoring functions and molecular dynamics force fields when modeling heteroaromatic interactions. The phenyl analog's experimentally determined binding pose (PDB 8TD0, 2.20 Å) provides a structural template for docking the thienyl analog, enabling researchers to assess whether predicted binding modes correctly account for sulfur-specific interactions (e.g., sulfur–aromatic, chalcogen bonding) that differ from phenyl ring π-stacking [3]. The compound's Fsp³ of 0.455 and LogP of ~1.61 place it within desirable fragment physicochemical space, making it suitable for benchmarking computational fragment-screening workflows .

Focused Fragment Library Design for Cancer Metabolism Target Screening

Given PYCR1's established role as a consistently upregulated enzyme across multiple cancer types (colorectal, breast, prostate, kidney, liver, multiple myeloma) and its validation as a metabolic vulnerability in cancer cells, the thien-2-yl analog is a logical inclusion in focused fragment libraries targeting proline metabolism enzymes [4]. Its structural novelty relative to the characterized phenyl analog, combined with commercial availability at screening-ready purity (95%), enables rapid deployment in crystallographic fragment screening campaigns analogous to the approach that yielded the original PYCR1 hits [5].

Differential Scanning Fluorimetry (DSF) and Biophysical Validation of Thienyl-Specific Binding

The thien-2-yl analog can be employed in biophysical assays (DSF, SPR, ITC) to determine whether the thiophene sulfur contributes measurably to binding thermodynamics relative to the phenyl analog. Even in the absence of inhibitory activity, detection of binding via thermal shift or surface plasmon resonance would validate the thien-2-yl substituent as a viable vector for fragment growing, with the phenyl analog serving as a paired negative or positive control depending on the experimental design [6].

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